molecular formula C10H15FNO4- B12364440 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12364440
M. Wt: 232.23 g/mol
InChI Key: YVMHYDQOUZWQQA-UHFFFAOYSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a fluoro group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester
  • 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C10H15FNO4-

Molecular Weight

232.23 g/mol

IUPAC Name

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)/p-1

InChI Key

YVMHYDQOUZWQQA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)[O-])F

Origin of Product

United States

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